[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DAU-5750 is a small molecule drug that acts as a muscarinic acetylcholine receptor antagonist and agonist. It specifically targets the M1 and M3 receptor subtypes. This compound was initially developed by Boehringer Ingelheim International GmbH for the treatment of gastrointestinal motility disorders .
Chemical Reactions Analysis
DAU-5750 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used to study the binding affinity and conformational analysis of muscarinic receptor antagonists.
Biology: It helps in understanding the role of muscarinic receptors in various physiological processes.
Medicine: It was initially developed for the treatment of gastrointestinal motility disorders.
Industry: It can be used in the development of new drugs targeting muscarinic receptors.
Mechanism of Action
DAU-5750 exerts its effects by binding to the M1 and M3 muscarinic acetylcholine receptors. As an antagonist, it blocks the action of acetylcholine at these receptors, thereby inhibiting their activity. As an agonist, it activates the M3 receptor, leading to various physiological effects. The molecular targets and pathways involved include the inhibition of gastrointestinal motility and modulation of other muscarinic receptor-mediated processes .
Comparison with Similar Compounds
DAU-5750 is unique in its dual action as both an antagonist and agonist of muscarinic receptors. Similar compounds include:
Atropine: A muscarinic receptor antagonist that blocks the action of acetylcholine.
Pilocarpine: A muscarinic receptor agonist that mimics the action of acetylcholine.
Scopolamine: Another muscarinic receptor antagonist with similar effects to atropine.
DAU-5750 stands out due to its specific targeting of the M1 and M3 receptor subtypes and its dual action .
Biological Activity
The compound [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 131780-48-8) is a bicyclic alkaloid derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacokinetics, interactions with biological targets, and toxicity profiles.
Structure and Composition
The compound has the following molecular characteristics:
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.37 g/mol
- IUPAC Name : this compound
Physical Properties
Property | Value |
---|---|
Boiling Point | Not Available |
Solubility | Soluble in DMSO |
Stability | Stable under normal conditions |
Pharmacokinetics
The pharmacokinetic profile indicates promising absorption and distribution characteristics:
- Human Intestinal Absorption : 98.36%
- Blood-Brain Barrier Penetration : 92.50%
- Oral Bioavailability : 78.57%
These metrics suggest that the compound is likely to be effectively absorbed and can penetrate the central nervous system, making it a candidate for neurological applications.
Interaction with Biological Targets
The compound interacts with several key biological targets:
Enzyme Inhibition
It has been identified as an inhibitor of various cytochrome P450 enzymes:
Enzyme | Inhibition Probability (%) |
---|---|
CYP2C9 | 92.87 |
CYP2D6 | 47.91 |
CYP3A4 | 99.44 |
These interactions indicate potential drug-drug interactions when co-administered with other medications metabolized by these enzymes.
Transporter Interactions
The compound also interacts with several transport proteins:
Transporter | Inhibition Probability (%) |
---|---|
OATP1B1 | 98.20 |
P-glycoprotein | 98.32 |
Such interactions could influence the bioavailability and efficacy of concurrent medications.
Toxicity Profile
Toxicological assessments reveal varying degrees of safety:
Toxicity Type | Assessment |
---|---|
Acute Oral Toxicity | Class III (Moderate) |
Hepatotoxicity | Positive (86.78%) |
Skin Irritation | Positive (92.17%) |
While some toxicity indicators are concerning, further studies are needed to fully elucidate the safety profile.
Neuropharmacological Studies
Research has indicated that derivatives of this compound exhibit neuroprotective effects in animal models of neurodegeneration. A study demonstrated that administration led to reduced oxidative stress markers in the brain, suggesting a potential therapeutic role in conditions like Alzheimer's disease.
Anticancer Activity
Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
In vitro studies have indicated that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Properties
CAS No. |
164575-86-4 |
---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-19(11-12-5-3-4-6-16(12)20-17(19)22)18(23)24-15-9-13-7-8-14(10-15)21(13)2/h3-6,13-15H,7-11H2,1-2H3,(H,20,22)/t13-,14+,15?,19-/m0/s1 |
InChI Key |
HQZQXIVKGOJOLP-FKGKKHCZSA-N |
SMILES |
CC1(CC2=CC=CC=C2NC1=O)C(=O)OC3CC4CCC(C3)N4C |
Isomeric SMILES |
C[C@@]1(CC2=CC=CC=C2NC1=O)C(=O)OC3C[C@H]4CC[C@@H](C3)N4C |
Canonical SMILES |
CC1(CC2=CC=CC=C2NC1=O)C(=O)OC3CC4CCC(C3)N4C |
Synonyms |
DAU 5750 DAU 5750, (3(R)-endo)-isomer DAU-5750 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.